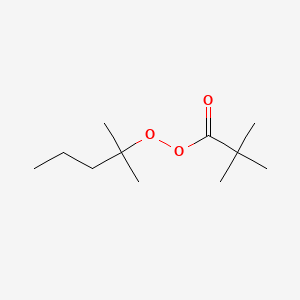

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate

Description

2-Methylpentan-2-yl 2,2-dimethylpropaneperoxoate (CAS synonyms: tert-Butyl peroxypivalate, tert-butyl 2,2-dimethylpropaneperoxoate) is a peroxoate ester with the molecular formula C₉H₁₈O₃ . Structurally, it consists of a tert-butyl group (2-methylpentan-2-yl) linked via a peroxide bridge to a 2,2-dimethylpropaneperoxoate moiety. This compound is widely utilized as a radical initiator in polymerization reactions due to its ability to decompose thermally, generating free radicals that drive chain-growth processes . Its applications span industrial polymer synthesis, including the production of polyethylene and acrylic resins.

Properties

CAS No. |

118364-97-9 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate |

InChI |

InChI=1S/C11H22O3/c1-7-8-11(5,6)14-13-9(12)10(2,3)4/h7-8H2,1-6H3 |

InChI Key |

RTEZVHMDMFEURJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)OOC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate typically involves the reaction of 2,2-dimethylpropanoic acid with 2-methylpentan-2-ol in the presence of a peroxide-forming agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .

Industrial Production Methods

In industrial settings, the production of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate undergoes various chemical reactions, including:

Decomposition: The compound decomposes to generate free radicals, which can initiate polymerization reactions.

Oxidation: It can undergo oxidation reactions to form corresponding alcohols and ketones.

Substitution: The peroxide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Decomposition: Typically occurs at elevated temperatures or in the presence of a catalyst.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.

Major Products Formed

Decomposition: Generates free radicals that initiate polymerization.

Oxidation: Forms alcohols and ketones.

Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate has several applications in scientific research:

Chemistry: Used as an initiator in the polymerization of monomers to form polymers.

Biology: Investigated for its potential role in oxidative stress studies.

Medicine: Explored for its potential use in drug delivery systems due to its ability to generate free radicals.

Industry: Employed in the production of plastics, resins, and other polymeric materials

Mechanism of Action

The primary mechanism of action of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to generate free radicals also makes it useful in oxidative stress studies and other applications where controlled radical generation is required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peroxoate Esters

Peroxoate esters share the peroxide (-O-O-) functional group, which confers high reactivity and thermal instability. Key comparisons include:

tert-Butyl 3,5,5-Trimethylhexaneperoxoate

- Molecular Formula: Not explicitly provided, but structurally distinct due to a longer hexane chain.

- Application : Used as an initiator for complex polymer blends (e.g., copolymers of acrylates and styrenics) .

- Stability : Likely more thermally stable than 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate due to increased alkyl chain length, delaying radical generation.

tert-Butyl Peroxybenzoate

- Key Difference : Contains an aromatic benzoate group instead of a branched aliphatic chain.

- Reactivity : Faster decomposition kinetics at lower temperatures compared to aliphatic peroxoates, making it suitable for low-temperature polymerizations.

General Trends

- Branching : Compounds like 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate exhibit higher steric hindrance , slowing radical generation but improving storage stability.

- Hazards : All peroxoates pose explosion risks when heated or mechanically stressed.

Non-Peroxoate Esters

Non-peroxoate esters lack the peroxide bridge, resulting in lower reactivity and higher stability:

Ethyl 2,2-Dimethylpropanoate (CAS 3938-95-2)

- Molecular Formula : C₇H₁₄O₂.

- Functional Groups : Ester (-COO-).

- Application : Primarily used as a solvent or flavoring agent due to its stability and low toxicity .

Methyl 3-Hydroxy-2,2-Dimethylpropanoate (CAS 14002-80-3)

- Key Feature : Contains a hydroxyl group, enabling hydrogen bonding.

- Stability : Hydrolytically stable under neutral conditions but degrades in acidic/basic environments.

Other Radical Initiators

Azobisisobutyronitrile (AIBN)

- Advantage : Lower explosion risk compared to peroxoates but requires higher activation temperatures.

Benzoyl Peroxide

- Application : Common in polystyrene production.

- Hazard Profile : Higher sensitivity to shock and friction than aliphatic peroxoates.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hazard Comparison

Research Findings and Limitations

- Reactivity : In alkylamidation reactions, 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate demonstrated efficacy with 3.0 equivalents, achieving moderate yields over 32 hours .

- Toxicological Data: Limited studies exist on its chronic toxicity; precautionary measures (e.g., P261, P262) are recommended despite incomplete hazard classification .

- Regulatory Status : Listed under GHS/CLP regulations, emphasizing rigorous handling protocols .

Biological Activity

2-Methylpentan-2-yl 2,2-dimethylpropaneperoxoate is an organic peroxide characterized by its unique structure, which includes a peroxo group. This compound is notable for its potential applications in various chemical processes and industries, particularly due to its reactivity stemming from the peroxide bond. While specific biological activity data for this compound is limited, general insights into peroxides suggest significant interactions with biological systems.

Molecular Formula: C₁₁H₂₄O₄

CAS Number: 51938-28-4

IUPAC Name: 2-Methylpentan-2-yl 2,2-dimethylpropaneperoxoate

The presence of the O-O bond in peroxides like 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate contributes to their high reactivity, which can lead to oxidative stress in biological systems. This oxidative capability is crucial for understanding its potential biological effects.

Biological Activity Overview

Peroxides are known to exhibit antimicrobial properties and can induce oxidative stress, which may lead to cellular damage or influence signaling pathways related to inflammation and apoptosis. The specific biological activities of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate can be summarized as follows:

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Antimicrobial Effects : Similar peroxides have demonstrated efficacy against various microorganisms, suggesting potential applications in disinfectants and antimicrobial formulations.

- Cellular Signaling : Potential involvement in modulating signaling pathways associated with inflammation and apoptosis due to oxidative stress.

Case Studies and Research Findings

While direct studies on 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate are sparse, relevant findings from related compounds provide insights:

Table 1: Comparative Biological Activity of Peroxide Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Benzoyl Peroxide | Antimicrobial; used in acne treatment | |

| Di-tert-butyl Peroxide | Radical initiator; potential cytotoxicity | |

| Methyl Ethyl Ketone Peroxide | Used in polymer chemistry; oxidative properties | |

| 2-Methylpentan-2-yl Peroxide | Potential antimicrobial; induces oxidative stress |

Notable Findings

- Antimicrobial Studies : Research indicates that peroxides can disrupt microbial cell membranes and inhibit growth. For instance, studies on benzoyl peroxide have shown effectiveness against acne-causing bacteria, which may parallel the expected activity of 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate in similar applications .

- Oxidative Stress Mechanisms : Investigations into the mechanisms of action for peroxides reveal that they can induce apoptosis in cancer cells through ROS generation. This suggests that further exploration of the apoptotic pathways influenced by 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate could yield valuable insights .

Potential Applications

Given its properties, 2-methylpentan-2-yl 2,2-dimethylpropaneperoxoate may find applications in:

- Antimicrobial formulations : Leveraging its potential to inhibit microbial growth.

- Polymerization processes : Acting as a radical initiator in industrial applications.

- Research tools : Investigating oxidative stress mechanisms and cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.